N-(2-oxoethyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(2-oxoethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3S/c1-8(6,7)4-2-3-5/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHQZWUZRCHGIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of N-(2-oxoethyl)methanesulfonamide typically involves the introduction of the methanesulfonamide group onto a 2-oxoethyl precursor. A common approach is the reaction of a 2-oxoethyl intermediate with methanesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Typical reaction conditions include:
- Use of methanesulfonyl chloride as the sulfonylating agent.
- A base such as triethylamine to neutralize the generated hydrochloric acid.
- Solvents like acetone, acetone/water mixtures, or dichloromethane.
- Low temperatures (0 °C to room temperature) to control reaction rates and minimize side reactions.
Representative Preparation via Hexamethylenetetramine Route
One well-documented method involves the conversion of a precursor ketone to the corresponding 2-oxoethyl intermediate using hexamethylenetetramine, followed by acid hydrolysis and subsequent sulfonylation with methanesulfonyl chloride.
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | Reaction of ketone with hexamethylenetetramine in anhydrous chlorobenzene at 30 °C for 4 h | Formation of intermediate iminium salt | Not specified |
| 2 | Acid hydrolysis using concentrated hydrochloric acid and ethanol under nitrogen atmosphere for 48 h | Conversion to 2-oxoethyl amine hydrochloride | Not specified |
| 3 | Sulfonylation with methanesulfonyl chloride and triethylamine in acetone/water (2:1) at 0 °C to room temperature for 10 h | Formation of this compound | 60% isolated yield |
This method was reported with detailed purification steps including washing with aqueous ammonium chloride, sodium bicarbonate, and brine, followed by drying and concentration to afford the pure product.
Reaction Mechanism Insights and Optimization
Role of Hexamethylenetetramine
Hexamethylenetetramine is used to introduce the 2-oxoethyl functionality via the Delépine reaction mechanism. The ketone reacts with hexamethylenetetramine to form a quaternary ammonium intermediate, which upon acid hydrolysis yields the corresponding amine hydrochloride. This intermediate is crucial for subsequent sulfonylation.
Sulfonylation Step
The sulfonylation of the amine intermediate with methanesulfonyl chloride proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl chloride, facilitated by the base (triethylamine) that scavenges the released HCl. The reaction is typically performed in polar aprotic solvents or acetone/water mixtures to enhance solubility and reaction rate.
Alternative Synthetic Routes and Comparative Yields
| Method | Starting Material | Key Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|
| Hexamethylenetetramine route | Ketone | Hexamethylenetetramine, HCl, MsCl, Et3N | Chlorobenzene, acetone/water | 30 °C (step 1), 0 °C to RT (step 3) | 60% | Well-documented, scalable |
| Direct sulfonylation | 2-oxoethylamine | Methanesulfonyl chloride, triethylamine | Dichloromethane or acetone | 0 °C to RT | Not explicitly reported | Requires availability of amine |
This comparison shows the hexamethylenetetramine route is practical for preparing the 2-oxoethyl amine intermediate in situ, especially when direct access to 2-oxoethylamine is limited.
Characterization and Purity Assessment
The synthesized this compound is typically characterized by:
- Proton Nuclear Magnetic Resonance (¹H NMR): Signals corresponding to the methylene protons adjacent to the carbonyl and sulfonamide groups, and the methyl protons of the methanesulfonamide moiety.
- Infrared Spectroscopy (IR): Characteristic absorptions for sulfonamide S=O stretching (~1350 and 1170 cm⁻¹), amide carbonyl (~1700 cm⁻¹), and N-H stretching (~3200–3400 cm⁻¹).
- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of the compound.
- Melting Point and Chromatography: To assess purity and confirm identity.
Summary Table of Preparation Conditions from Literature
Chemical Reactions Analysis
Types of Reactions
N-(2-oxoethyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonamide group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(2-oxoethyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of N-(2-oxoethyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds and other interactions with biological molecules, affecting their function. In medicinal chemistry, sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
Antimicrobial Activity
Derivatives like 5-(substituted phenyl)-N-(2-oxoethyl)furan-2-sulfonamides exhibit broad-spectrum antimicrobial properties. For example, compound 4d (with a 4-chlorophenyl group) showed MIC values of 8 µg/mL against S. aureus . In contrast, simpler analogs like N-(2-fluorophenyl)methanesulfonamide lack reported antimicrobial effects, highlighting the necessity of the oxoethyl-heterocyclic framework for this activity.
Ion Channel Modulation
TKDC (N-(4-chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2-yl)-2-oxoethyl)methanesulfonamide) inhibits TREK-1, TREK-2, and TRAAK channels by binding to an extracellular allosteric site. Molecular dynamics simulations reveal that its dihydroisoquinoline group stabilizes ligand-channel interactions, inducing conformational changes that block ion conduction .
Antiviral Potential
N-(3-(1-benzoyl-5-(2-ethoxyphenyl)phenyl)methanesulfonamide demonstrated strong binding affinity (−9.8 kcal/mol) to monkeypox virus DNA polymerase, outperforming reference drugs like cidofovir . The ethoxyphenyl and benzoyl groups likely enhance hydrophobic interactions with viral targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
